![molecular formula C26H26N2O3 B2748034 (3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2319841-66-0](/img/structure/B2748034.png)
(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research into similar compounds, such as the synthesis and characterization of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has provided insights into their crystal and molecular structures. These studies utilize spectroscopic methods and X-ray diffraction (XRD) to elucidate the compounds' crystalline structures, which can inform their chemical reactivity and potential applications in material science (Lakshminarayana et al., 2009).
Synthesis and Antimicrobial Activity
Another research focus has been on the synthesis and antimicrobial activity of related pyrazoline derivatives. These studies aim to develop new compounds with potent antibacterial and antifungal properties, highlighting the potential of these chemicals in medicinal chemistry and drug development (Kumar et al., 2012).
Molecular Structure and Electronic Properties
Investigations into the molecular structure and electronic properties of pyridylindolizine derivatives have been conducted to understand their chemical behavior better. This research involves comparing semi-empirical calculations with experimental data to predict bond lengths, angles, and electronic spectra, which could be crucial for designing new materials with specific optical or electronic properties (Cojocaru et al., 2013).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for creating derivatives with specific structural features. These studies often aim to improve the efficiency of chemical reactions or to produce new compounds that could have applications in various industries, including pharmaceuticals and materials science (Zinser et al., 2004).
Molecular Docking and Hirshfeld Surface Analysis
Finally, some studies have applied molecular docking and Hirshfeld surface analysis to understand the interactions between these compounds and biological targets or to characterize their crystal packing. Such research can inform the design of drugs with improved efficacy and reduced side effects (Lakshminarayana et al., 2018).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as chiral 8-oxabicyclo[321]octane and 11-oxatricyclo[5310]-undecane, are common structural motifs featured in many classes of natural products, some of which show interesting biological activities .
Mode of Action
It is known that similar compounds can undergo gold(i)-catalyzed tandem 1,3-acyloxy migration/ferrier rearrangement . The resultant compounds could then undergo interrupted Nazarov cyclization .
Biochemical Pathways
It is known that similar compounds can undergo gold-catalyzed transformations of 1,n-enyne bearing propargylic carboxylates to form complex molecules .
Result of Action
It is known that similar compounds show interesting biological activities .
Eigenschaften
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-30-23-5-2-4-20(14-23)18-7-9-19(10-8-18)26(29)28-21-11-12-22(28)16-25(15-21)31-24-6-3-13-27-17-24/h2-10,13-14,17,21-22,25H,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCLNIRIPXXARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

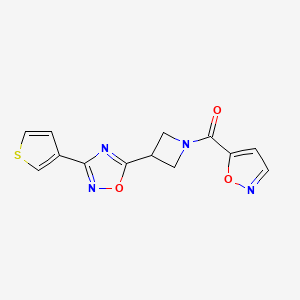
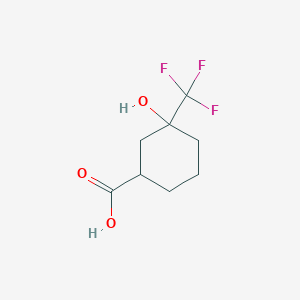
![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)
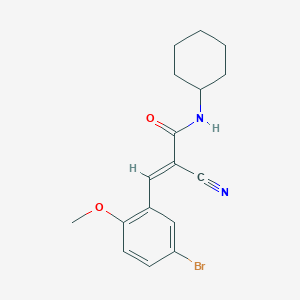
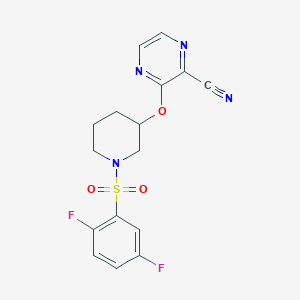
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)
![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

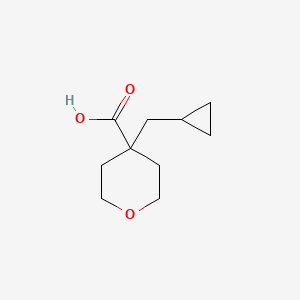
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
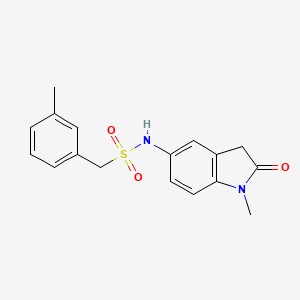
![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)